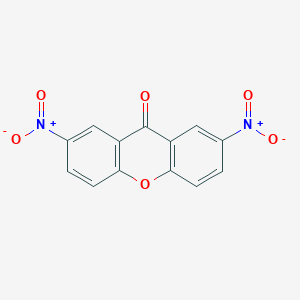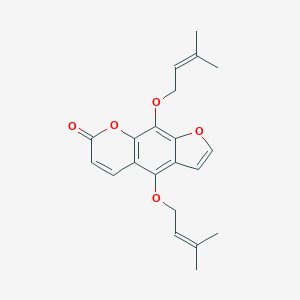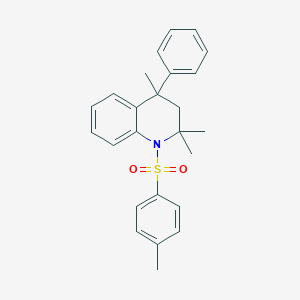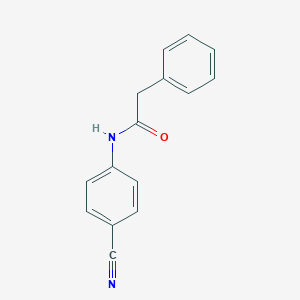
N-(4-cyanophenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-phenylacetamide, also known as CPP, is a chemical compound that has attracted significant attention in scientific research. CPP is a white crystalline powder with a molecular weight of 268.3 g/mol. CPP is a member of the amide family and has a wide range of applications in the field of medicinal chemistry.
Wirkmechanismus
N-(4-cyanophenyl)-2-phenylacetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation. N-(4-cyanophenyl)-2-phenylacetamide also binds to the voltage-gated sodium channels and inhibits their activity, which leads to a decrease in neuronal excitability.
Biochemische Und Physiologische Effekte
N-(4-cyanophenyl)-2-phenylacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It also exhibits antioxidant properties and protects against oxidative stress-induced neuronal damage. N-(4-cyanophenyl)-2-phenylacetamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanophenyl)-2-phenylacetamide is a versatile compound that can be used in a wide range of laboratory experiments. Its high purity and stability make it an ideal candidate for pharmacological studies. However, N-(4-cyanophenyl)-2-phenylacetamide has a low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for N-(4-cyanophenyl)-2-phenylacetamide research. One area of interest is the development of N-(4-cyanophenyl)-2-phenylacetamide derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying N-(4-cyanophenyl)-2-phenylacetamide's neuroprotective effects. Additionally, the potential use of N-(4-cyanophenyl)-2-phenylacetamide as a therapeutic agent for various neurological disorders, including epilepsy, depression, and chronic pain, warrants further investigation.
Synthesemethoden
N-(4-cyanophenyl)-2-phenylacetamide can be synthesized using various methods, including the reaction of 4-cyanobenzoic acid with phenylacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation mechanism to yield N-(4-cyanophenyl)-2-phenylacetamide. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-cyanophenyl)-2-phenylacetamide has also been reported to exhibit antitumor and antiviral activities.
Eigenschaften
CAS-Nummer |
89246-38-8 |
|---|---|
Produktname |
N-(4-cyanophenyl)-2-phenylacetamide |
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H12N2O/c16-11-13-6-8-14(9-7-13)17-15(18)10-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
JNHXEOULFHSWMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



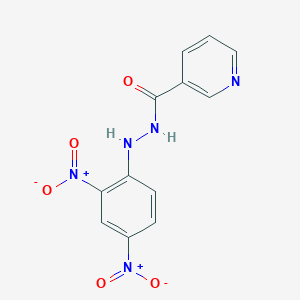
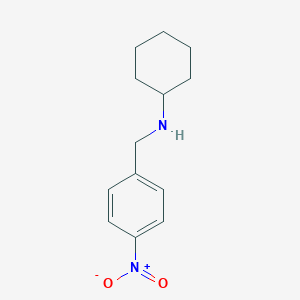
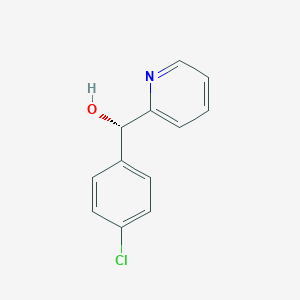
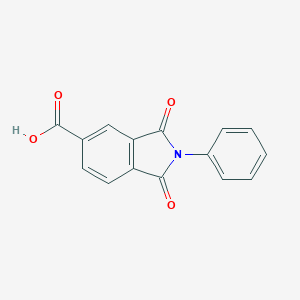
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
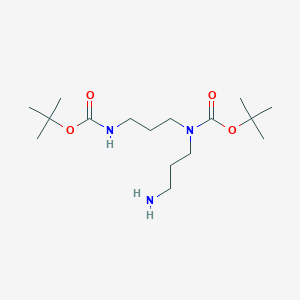


![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)

